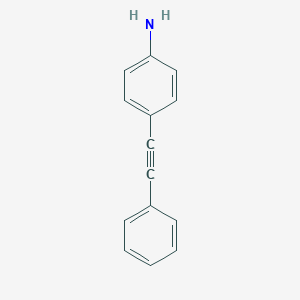

4-(phenylethynyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404945 | |

| Record name | 4-(2-phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-25-8 | |

| Record name | 4-(2-phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Sonogashira coupling reaction and outlines key analytical techniques for its characterization.

Introduction

This compound is an organic compound featuring a phenylacetylene moiety attached to an aniline ring.[1] This structure imparts unique electronic and photophysical properties, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires. Its synthesis is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodoaniline or 4-bromoaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from established methodologies for Sonogashira coupling reactions.

Materials:

-

4-Iodoaniline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and anhydrous toluene to the flask, followed by triethylamine (2.0 eq).

-

Addition of Phenylacetylene: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a yellow to orange-yellow solid.[2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Yellow to orange-yellow solid |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| Melting Point | 126-128 °C |

| Solubility | Soluble in organic solvents like dichloromethane and benzene; low solubility in water. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic H | 7.53 | d | 6.8 | 2H | H on phenyl ring adjacent to C≡C |

| Aromatic H | 7.42-7.30 | m | - | 5H | H on aniline and phenyl rings |

| Aromatic H | 6.67 | d | 8.5 | 2H | H on aniline ring ortho to NH₂ |

| Amine H | 3.84 | s | - | 2H | NH₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | 146.6 | C-NH₂ |

| Aromatic C | 133.0 | Aromatic CH |

| Aromatic C | 131.4 | Aromatic CH |

| Aromatic C | 128.3 | Aromatic CH |

| Aromatic C | 127.7 | Aromatic CH |

| Aromatic C | 123.9 | Quaternary C |

| Aromatic C | 114.8 | Aromatic CH |

| Aromatic C | 112.7 | Quaternary C |

| Alkynyl C | 90.1 | C≡C |

| Alkynyl C | 87.3 | C≡C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1] Key characteristic peaks for this compound are expected in the following regions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3500-3300 |

| Aromatic C-H Stretch | 3100-3000 |

| C≡C Stretch (alkyne) | 2260-2100 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-N Stretch | 1350-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (193.24). Common fragmentation patterns may involve the loss of small molecules or radicals from the parent ion.

| Technique | Expected m/z | Assignment |

| Electron Ionization (EI) | 193 | [M]⁺ |

| 165 | [M-C₂H₂]⁺ | |

| 139 | [M-C₄H₂N]⁺ |

Experimental Workflow and Diagrams

The synthesis of this compound via the Sonogashira coupling follows a well-defined workflow, which can be visualized as a logical progression of steps.

Caption: Synthetic workflow for this compound.

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Caption: Catalytic cycle of the Sonogashira coupling.

References

A Technical Guide to 4-(Phenylethynyl)aniline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylethynyl)aniline is an aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid, linear structure, arising from the phenylethynyl group, combined with the reactive amino functionality of the aniline moiety, makes it a versatile building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and an exploration of its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molar Mass | 193.24 g/mol | [2] |

| Appearance | Yellow to orange-yellow solid | [1] |

| Melting Point | 126-128 °C | |

| Boiling Point | Not readily available | |

| Density | 1.13 g/cm³ | |

| Solubility | Soluble in organic solvents such as benzene and dichloromethane; low solubility in water.[1] | |

| CAS Number | 1849-25-8 | [2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize key spectral data.

¹H and ¹³C NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (CDCl₃) | 7.53 | d | 6.8 | 2H, Ar-H |

| 7.42-7.30 | m | 5H, Ar-H | ||

| 6.67 | d | 8.5 | 2H, Ar-H | |

| 3.84 | s | 2H, -NH₂ | ||

| ¹³C NMR (CDCl₃) | 146.6 | C-NH₂ | ||

| 133.0 | Ar-C | |||

| 131.4 | Ar-C | |||

| 128.3 | Ar-CH | |||

| 127.7 | Ar-CH | |||

| 123.9 | Ar-C | |||

| 114.8 | Ar-CH | |||

| 112.7 | Ar-C | |||

| 90.1 | C≡C | |||

| 87.3 | C≡C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3459, 3367 | N-H stretching (amine) |

| 3065 | C-H stretching (aromatic) |

| 2206 | C≡C stretching (alkyne) |

| 1606, 1494 | C=C stretching (aromatic) |

Mass Spectrometry

| m/z | Assignment |

| 193.0891 | [M]⁺ (Calculated for C₁₄H₁₁N) |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This protocol details a general procedure.

Materials:

-

4-Iodoaniline

-

Phenylacetylene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with 4-iodoaniline (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagents Addition: Anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 eq) are added via syringe. The mixture is stirred until all solids are dissolved.

-

Alkyne Addition: Phenylacetylene (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to a temperature between 50-70 °C and stirred for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: A silica gel column is prepared using a suitable eluent system, typically a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product as a solid.

-

Recrystallization (Optional): For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Role as a Kinase Inhibitor Scaffold

The aniline moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. The phenylethynyl group can extend into hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity. Modifications at the amino group or on the phenyl rings can be systematically performed to optimize the pharmacological properties of these inhibitors.

Hypothetical Signaling Pathway Inhibition

While direct evidence for this compound itself is limited, based on the activity of structurally similar aniline derivatives, it is plausible that its derivatives could function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR/MAPK pathway is a hallmark of many cancers.

Caption: Hypothetical inhibition of the EGFR/MAPK signaling pathway by a this compound derivative.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase inhibition assay is performed. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the development of new therapeutic agents and advanced materials. Its straightforward synthesis and the tunability of its structure make it an attractive scaffold for further exploration. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound, aiming to facilitate its application in innovative research and development endeavors.

References

Spectroscopic and Synthetic Profile of 4-(phenylethynyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. A generalized synthetic and characterization workflow is also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 600 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.53 | d | 2H | 6.8 | Phenyl-H (ortho to alkyne) |

| 7.40 - 7.30 | m | 3H | - | Phenyl-H (meta, para to alkyne) |

| 7.29 | d | 2H | 8.5 | Aniline-H (ortho to alkyne) |

| 6.66 | d | 2H | 8.5 | Aniline-H (ortho to amine) |

| 3.84 | br s | 2H | - | -NH₂ |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 151 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 146.4 | Aniline C-NH₂ |

| 132.9 | Aniline-CH |

| 131.6 | Phenyl-CH |

| 128.4 | Phenyl-CH |

| 128.2 | Phenyl-CH |

| 123.5 | Phenyl C-alkyne |

| 114.8 | Aniline-CH |

| 112.5 | Aniline C-alkyne |

| 90.1 | Alkyne-C |

| 88.0 | Alkyne-C |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3459, 3367 | Strong | N-H stretching (asymmetric and symmetric) |

| 3065 | Medium | Aromatic C-H stretching |

| 2210 | Strong | C≡C alkyne stretching |

| 1606 | Strong | Aromatic C=C stretching |

| 1510 | Strong | N-H bending |

| 1494 | Medium | Aromatic C=C stretching |

| 830 | Strong | para-disubstituted C-H bending |

| 690 | Strong | Monosubstituted C-H bending |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.25 g/mol |

| Calculated m/z [M+H]⁺ | 194.0964 |

| Found m/z [M+H]⁺ | 194.0961 |

| Ionization Method | Electrospray Ionization (ESI) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker DRX-600 spectrometer.[1] The sample was prepared by dissolving approximately 5-10 mg of this compound in deuterated chloroform (CDCl₃). The spectra were calibrated using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.[1]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Perkin Elmer Spectrum One FT-IR spectrometer.[1] The sample was prepared as a thin film on a potassium bromide (KBr) plate. A small amount of the solid compound was dissolved in a volatile organic solvent, and the solution was carefully applied to the KBr plate. The solvent was allowed to evaporate, leaving a thin film of the analyte for analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.[1] The sample was dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. This stock solution was then further diluted to the low µg/mL range for analysis. The data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Synthesis and Characterization Workflow

This compound is commonly synthesized via a Sonogashira cross-coupling reaction. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.

Caption: General workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Solubility of 4-(phenylethynyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the solubility of 4-(phenylethynyl)aniline and offers detailed experimental protocols for the precise quantitative determination of its solubility in various common organic solvents. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document serves as a practical resource for researchers needing to generate this critical data for applications in medicinal chemistry, materials science, and organic synthesis.

Introduction to this compound

This compound is an organic compound featuring a phenyl group attached to an ethynyl group, which is further connected to an aniline moiety.[1] It typically appears as a yellow to orange-yellow solid.[2] This compound is a valuable intermediate in organic synthesis and holds potential for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry.[1][2] Understanding its solubility is crucial for reaction setup, purification, formulation, and various screening processes.

Qualitative Solubility Profile

While specific quantitative data is scarce, general qualitative solubility information for this compound is available. The compound's structure, with a large nonpolar aromatic region and a polar amine group, suggests it will be more soluble in organic solvents than in water.

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated | Dichloromethane | Soluble | [2] |

| Aromatic | Benzene | Soluble | [2] |

| Aqueous | Water | Low Solubility | [2] |

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocols are provided. Two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent are the gravimetric method and the UV-Vis spectroscopic method.

General Procedure for Preparation of a Saturated Solution

A saturated solution is a solution in which the maximum amount of solute has been dissolved in a solvent at a specific temperature and is in equilibrium with undissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.2 µm or 0.45 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Add Excess Solute: Place a pre-weighed amount of this compound into a vial.

-

Add Solvent: Add a known volume of the desired organic solvent to the vial. Ensure there is an excess of solid material that does not dissolve.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully draw a specific volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This filtered solution is the saturated solution.

Method 1: Gravimetric Analysis

This method involves determining the mass of the dissolved solute in a known volume of the saturated solution by evaporating the solvent.

Procedure:

-

Weighing the Sample: Accurately pipette a known volume (e.g., 5.00 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

Drying: Once the solvent is removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

Calculation:

-

Mass of solute (g): (Weight of dish with dry solute) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Mass of solute / Volume of saturated solution taken) x 100

Method 2: UV-Vis Spectroscopic Analysis

This method is suitable if this compound has a distinct UV-Vis absorbance peak in the chosen solvent. It requires the preparation of a calibration curve.

Procedure:

Part A: Preparation of Calibration Curve

-

Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear (Beer-Lambert Law) and can be used to determine the concentration of unknown samples.

Part B: Analysis of Saturated Solution

-

Dilute Saturated Solution: Accurately dilute a small volume of the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted saturated solution at λmax.

-

Determine Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

Calculation:

-

Concentration of saturated solution (mol/L or g/L): (Concentration of diluted solution) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for quantitative solubility determination.

References

Thermal Stability and Degradation of 4-(phenylethynyl)aniline: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability and degradation of the 4-(phenylethynyl)aniline monomer is not extensively available in peer-reviewed literature. This guide is therefore based on the analysis of its constituent chemical moieties (aniline and phenylacetylene), data from polymers incorporating the phenylethynyl group, and established principles of thermal analysis. The quantitative data and degradation pathways presented are predictive and intended to serve as a scientifically grounded framework for researchers. Experimental validation is recommended.

Introduction

This compound is an organic compound that merges the structural features of aniline and phenylacetylene. This unique combination makes it a valuable building block in the synthesis of high-performance polymers, particularly polyimides, and other advanced materials. The phenylethynyl group serves as a reactive site for thermal cross-linking, leading to materials with exceptional thermal and oxidative stability. Understanding the intrinsic thermal stability and degradation behavior of the this compound monomer is crucial for optimizing its synthesis, storage, and processing, as well as for predicting the long-term performance of polymers derived from it.

This technical guide provides a comprehensive overview of the predicted thermal properties of this compound, detailed experimental protocols for its analysis, and a proposed degradation pathway based on the chemistry of its functional groups.

Predicted Thermal Properties

The thermal behavior of this compound is expected to be characterized by its melting point, followed by polymerization and subsequent decomposition at higher temperatures. The presence of the reactive ethynyl group suggests that significant exothermic activity will be observed during thermal analysis.

Predicted Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, the DSC thermogram is predicted to show an endothermic peak corresponding to its melting point, followed by a broad exotherm at higher temperatures. This exotherm is likely due to thermally induced polymerization or oligomerization via the phenylethynyl groups. At even higher temperatures, exothermic events due to decomposition may occur.

| Parameter | Predicted Value Range | Description |

| Melting Point (Tm) | 150 - 160 °C | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Onset of Exotherm (Tonset) | 200 - 250 °C | Beginning of thermally initiated reactions, likely polymerization of the ethynyl groups. |

| Exothermic Peak (Tpeak) | 350 - 400 °C | Maximum heat release, corresponding to the peak rate of polymerization and/or decomposition. |

Predicted Thermogravimetric Analysis (TGA) Data

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The thermal decomposition of this compound is anticipated to be a multi-step process. In an inert atmosphere, initial weight loss may be associated with the cleavage of the C-N bond and the loss of the amine group functionality, followed by the fragmentation of the hydrocarbon backbone at higher temperatures. The phenylethynyl group's tendency to form a stable char through cyclization and cross-linking reactions would likely result in a significant amount of residue at high temperatures.

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Degradation Process |

| < 250 °C | < 5% | Minor volatilization of any residual impurities. |

| 250 - 400 °C | 15 - 25% | Initial decomposition, potentially involving the C-N bond scission and reactions of the amino group. |

| 400 - 600 °C | 30 - 50% | Major decomposition of the aromatic and acetylenic structures. |

| > 600 °C | - | Formation of a stable carbonaceous char. |

| Final Residue at 800 °C | 30 - 40% | High char yield due to cross-linking of the phenylethynyl groups. |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, standardized TGA and DSC procedures should be followed.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard method for analyzing the thermal stability of this compound using TGA.[1][2]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heating.[3] A sample mass of 5-10 mg is typically recommended.[3]

-

Crucible: Use an inert crucible, such as alumina or platinum.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[2]

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, temperatures for 5% and 10% weight loss (Td5 and Td10), and the percentage of final residue.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a standard method for evaluating the thermal transitions of this compound.[4][5]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound sample into a hermetically sealed aluminum pan. This is to contain any potential volatilization.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events such as melting and exothermic events related to polymerization or decomposition.

Proposed Thermal Degradation Pathway

In the absence of direct experimental evidence for the degradation mechanism of this compound, a plausible pathway can be proposed based on the known thermal behavior of aniline, phenylacetylene, and related structures.[6][7][8] The degradation is likely to be a complex process involving multiple competing reactions, especially at higher temperatures.

The initial steps of thermal degradation in an inert atmosphere are likely to involve the weaker bonds in the molecule. The C-N bond in the aniline moiety is a potential site for initial cleavage. Concurrently, the highly reactive phenylethynyl group can undergo thermally induced polymerization or cyclization reactions.

Proposed Degradation Steps:

-

Initiation (250 - 400 °C): Homolytic cleavage of the C-N bond is a probable initiating step, leading to the formation of a 4-(phenylethynyl)phenyl radical and an amino radical.

-

Polymerization/Cyclization: The phenylethynyl groups can undergo intermolecular reactions to form polyene structures or engage in intramolecular cyclization, contributing to the formation of a thermally stable char. This is a well-documented reaction for phenylethynyl-terminated polymers.[9]

-

Propagation and Fragmentation (> 400 °C): The initially formed radicals can abstract hydrogen atoms from other molecules, leading to a cascade of fragmentation reactions. This would result in the breakdown of the aromatic rings and the polyene structures formed in the earlier stages.

-

Termination: Radicals can combine to form more stable, larger molecules, ultimately contributing to the char residue.

The major gaseous byproducts from the degradation of related polyimides have been identified as CO₂, CO, and H₂O in an air atmosphere.[10] In an inert atmosphere, one would expect the evolution of ammonia (from the aniline group), benzene, and smaller hydrocarbon fragments.

Visualizations

Experimental Workflow

Caption: Diagram 1: Experimental Workflow for Thermal Analysis.

Proposed Thermal Degradation Pathway

Caption: Diagram 2: Proposed Thermal Degradation Pathway.

Conclusion

While this compound is a critical monomer for high-temperature applications, a detailed understanding of its own thermal stability and degradation is still an area that requires further experimental investigation. Based on the analysis of its chemical structure and data from related compounds, it is predicted to be a thermally reactive molecule, undergoing polymerization at temperatures above 200 °C, with significant decomposition occurring above 400 °C. The phenylethynyl moiety is expected to contribute to a high char yield upon pyrolysis. The provided experimental protocols offer a clear path for researchers to obtain precise data, and the proposed degradation pathway serves as a foundational model for interpreting those future findings. Such studies will be invaluable for the continued development and application of materials derived from this versatile compound.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. benchchem.com [benchchem.com]

- 3. torontech.com [torontech.com]

- 4. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-(phenylethynyl)aniline, a significant intermediate in organic synthesis with potential applications in medicinal chemistry and materials science.[1] In the absence of a publicly available experimental crystal structure, this guide integrates computational modeling data with established experimental protocols for synthesis and characterization. This document offers a detailed examination of the molecule's structural parameters, spectroscopic signature, and conformational flexibility, serving as a vital resource for researchers engaged in the design and synthesis of novel compounds incorporating the this compound scaffold.

Introduction

This compound, a yellow to orange-yellow solid, is an aromatic compound featuring a phenyl group linked to an aniline moiety through an ethynyl bridge.[1] Its rigid, linear structure and the presence of both amino and phenyl functionalities make it a versatile building block in the synthesis of a variety of organic molecules. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including the development of novel pharmaceuticals and advanced materials.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the planar phenyl and aniline rings connected by a linear acetylene linker. This arrangement results in a largely planar and rigid molecule. The key structural parameters, including bond lengths, bond angles, and dihedral angles, dictate the molecule's overall shape and have been estimated using computational modeling.

Quantitative Structural Data (Computed)

Due to the absence of a published single-crystal X-ray diffraction study for this compound, the following structural parameters have been determined through computational modeling. These values provide a reliable estimation of the molecule's geometry.

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C≡C | 1.21 | |

| C-C (alkyne-phenyl) | 1.43 | |

| C-C (alkyne-aniline) | 1.43 | |

| C-N (aniline) | 1.40 | |

| C-C (aromatic avg.) | 1.40 | |

| C-H (aromatic avg.) | 1.08 | |

| N-H (avg.) | 1.01 | |

| Bond Angles (°) | ||

| C-C≡C | 178.5 | |

| C≡C-C | 178.5 | |

| C-C-N (aniline) | 120.5 | |

| C-N-H (avg.) | 113.0 | |

| H-N-H | 110.0 | |

| Dihedral Angles (°) | ||

| Phenyl Ring - Aniline Ring | ~0-10 |

Note: These values are based on computational chemistry calculations and may vary slightly from experimental data.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira coupling reaction between a protected 4-iodoaniline and phenylacetylene.[2]

Materials:

-

4-Iodoaniline

-

Phenylacetylene

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 4-iodoaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (3.0 eq).

-

To this mixture, add phenylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Diagram: Synthetic Pathway for this compound

Caption: Sonogashira coupling for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire the spectrum. Expected chemical shifts (δ, ppm): ~7.5 (m, 2H, phenyl), ~7.3 (m, 3H, phenyl), ~7.3 (d, 2H, aniline), ~6.6 (d, 2H, aniline), ~3.8 (br s, 2H, NH₂).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Use the same sample as for ¹H NMR.

-

Acquire a proton-decoupled spectrum. Expected chemical shifts (δ, ppm): ~146 (C-NH₂), ~132 (phenyl CH), ~131 (aniline CH), ~128.5 (phenyl CH), ~128 (phenyl C), ~123 (C-alkyne), ~115 (aniline CH), ~112 (C-alkyne), ~90 (alkyne C), ~88 (alkyne C).

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR)-FTIR:

-

Place a small amount of the solid product directly on the ATR crystal.

-

Acquire the spectrum. Expected characteristic peaks (cm⁻¹): ~3400-3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2210 (C≡C stretch), ~1600, 1500 (aromatic C=C stretch).

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Expected m/z for [M+H]⁺: 194.0964.

-

Diagram: Experimental Workflow for Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure, conformation, and experimental protocols for this compound. While a definitive experimental crystal structure is not publicly available, the computational data presented herein offers valuable insights into the molecule's geometry. The provided synthesis and characterization protocols are based on well-established methodologies and serve as a practical guide for researchers. This comprehensive resource is intended to facilitate further research and application of this compound in the fields of medicinal chemistry, materials science, and organic synthesis.

References

Quantum chemical calculations for 4-(phenylethynyl)aniline electronic properties

An In-depth Technical Guide to the Quantum Chemical Calculations of 4-(Phenylethynyl)aniline's Electronic Properties

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic properties of this compound. This molecule is of significant interest in materials science and medicinal chemistry due to its conjugated π-system, which imparts unique electronic and optical characteristics. This document details the computational methodologies, experimental protocols, and key findings from relevant studies.

Introduction

This compound is an organic compound featuring a phenylacetylene group attached to an aniline moiety.[1] Its rigid, planar structure and extended π-conjugation are key determinants of its electronic behavior, making it a valuable building block for novel materials and potential pharmaceutical agents.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of this molecule.[3][4]

Computational Methodology

The electronic properties of this compound and its derivatives can be reliably predicted using DFT. A typical computational workflow involves geometry optimization followed by the calculation of electronic properties.[3]

2.1. Software and Methods

A common choice for these calculations is the Gaussian suite of programs. The B3LYP hybrid functional is frequently employed as it provides a good balance between accuracy and computational cost for organic molecules. A split-valence basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), is typically used to describe the atomic orbitals.[3]

2.2. Detailed Protocol for DFT Calculations

A standard protocol for calculating the electronic properties of molecules similar to this compound is as follows:[1]

-

Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software like Avogadro.

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable structure. The optimization is typically performed using the B3LYP functional with the 6-31G(d) basis set.[1]

-

Frequency Calculations : To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Below is a diagram illustrating the computational workflow for determining the electronic properties of this compound.

Calculated Electronic Properties

The HOMO and LUMO energies are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

| Parameter | Value (eV)[1] |

| HOMO Energy | -4.923 |

| LUMO Energy | -2.101 |

| Orbital Energy Gap | 2.822 |

Table 1: Calculated orbital energies for a related aniline derivative (GM-PANHS).

Experimental Protocols

4.1. Synthesis of this compound

This compound can be synthesized via a Sonogashira cross-coupling reaction.[2]

Detailed Synthesis Protocol: [2]

-

Reactants : 4-Iodoaniline and phenylacetylene are used as the primary reactants.

-

Catalyst System : The reaction is catalyzed by a palladium complex, such as Pd(PPh3)2Cl2, and a copper(I) co-catalyst, typically CuI.[2]

-

Solvent and Base : A mixture of triethylamine and water serves as the solvent and base.

-

Reaction Conditions : The reaction mixture is heated to reflux and stirred for approximately 24 hours.

-

Workup and Purification : After cooling, the reaction mixture is washed with dichloromethane. The crude product is then purified by column chromatography.

The following diagram outlines the key steps in the synthesis of this compound.

4.2. Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

| Technique | Key Observables[2] |

| Infrared (IR) Spectroscopy | v(N-H) at 3475 and 3379 cm-1, v(C≡C) at 2211 cm-1 |

| 1H NMR (CDCl3) | δ 3.70 (s, 2H, NH2); 6.53 (d, 2H); 7.16-7.27 (m, 5H); 7.40 (d, 2H) |

| 13C NMR (CDCl3) | δ 87.34, 90.11 (C≡C); 112.68, 113.40, 127.40, 128.41, 131.60, 132.85 (Ar-C); 146.63 (C-N) |

| Melting Point | 126.9-128.3 °C |

Table 2: Spectroscopic and physical data for the characterization of this compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the electronic properties of this compound. These theoretical predictions, in conjunction with experimental synthesis and characterization, offer a comprehensive understanding of this molecule's behavior. This knowledge is crucial for its application in the development of novel electronic materials and as a scaffold in medicinal chemistry. The methodologies and data presented in this guide serve as a valuable resource for researchers in these fields.

References

A Technical Guide to the Historical Synthesis of 4-(Phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. The core focus of this document is on the well-established Sonogashira and Castro-Stephens coupling reactions, providing a detailed examination of their reaction conditions, experimental protocols, and the necessary preceding and subsequent chemical transformations.

Introduction

This compound is an aromatic compound featuring a rigid phenylethynyl moiety and a versatile aniline functional group. This unique structure makes it a sought-after intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires. The historical development of synthetic routes to this compound has been pivotal in advancing the field of cross-coupling reactions.

Core Synthetic Strategies: A Historical Perspective

The most prominent historical methods for the synthesis of this compound rely on the formation of a carbon-carbon bond between an aromatic ring and a terminal alkyne. The two cornerstone reactions in this context are the Sonogashira coupling and the earlier Castro-Stephens coupling.

A common and effective strategy involves a three-step sequence:

-

Protection of the Aniline: The amino group of a starting material like 4-iodoaniline is protected to prevent side reactions during the subsequent coupling step. Acetylation is a common protection strategy.

-

Cross-Coupling Reaction: The protected aniline derivative undergoes a Sonogashira or Castro-Stephens coupling with phenylacetylene.

-

Deprotection: The protecting group is removed to yield the final product, this compound.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption="Overall synthetic workflow for this compound."

The Sonogashira Coupling Approach

The Sonogashira reaction, first reported in 1975, is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It has become one of the most reliable and widely used methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2]

The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1] The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency.

Experimental Protocol: Sonogashira Coupling

The following protocol is a representative example adapted from the synthesis of analogous compounds and illustrates the key steps for preparing this compound via a Sonogashira coupling.

Step 1: Acetylation of 4-Iodoaniline

-

Reaction: 4-Iodoaniline is reacted with acetic anhydride to form N-(4-iodophenyl)acetamide.

-

Procedure: To a solution of 4-iodoaniline in a suitable solvent (e.g., acetic acid or dichloromethane), an equimolar amount of acetic anhydride is added. The reaction is typically stirred at room temperature until completion. The product can be isolated by precipitation in water and filtration.

Step 2: Sonogashira Coupling of N-(4-Iodophenyl)acetamide with Phenylacetylene

-

Reaction: The protected N-(4-iodophenyl)acetamide is coupled with phenylacetylene using a palladium/copper catalyst system.

-

Materials:

-

N-(4-Iodophenyl)acetamide

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

-

Procedure: A reaction vessel is charged with N-(4-iodophenyl)acetamide, the palladium catalyst, and copper(I) iodide. The vessel is then purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent and the amine base are added, followed by the dropwise addition of phenylacetylene. The reaction mixture is then heated (typically between 50-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure, which may involve extraction and purification by column chromatography.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption="Simplified Sonogashira coupling catalytic cycles."

Step 3: Deprotection of N-(4-(Phenylethynyl)phenyl)acetamide

-

Reaction: The acetyl protecting group is removed to yield this compound.

-

Procedure: The N-(4-(phenylethynyl)phenyl)acetamide is dissolved in a mixture of ethanol and water containing a strong base, such as potassium hydroxide or sodium hydroxide. The mixture is heated at reflux for several hours.[3] After cooling, the product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Quantitative Data for Sonogashira Coupling of Related Substrates

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | 72 | <2 |

| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | RT | 3 | 85 |

Note: The low yield for the 4-iodotoluene reaction under these specific flow conditions highlights the importance of optimizing reaction parameters.

The Castro-Stephens Coupling Approach

The Castro-Stephens coupling, developed in 1963, predates the Sonogashira reaction and represents a foundational method for the synthesis of diarylacetylenes.[4][5] This reaction involves the coupling of a copper(I) acetylide with an aryl halide in a solvent such as pyridine.[4]

Experimental Protocol: Castro-Stephens Coupling

Step 1: Preparation of Copper(I) Phenylacetylide

-

Reaction: Phenylacetylene is reacted with a copper(I) salt to form the copper acetylide.

-

Procedure: A solution of a copper(I) salt, such as copper(I) iodide, in a suitable solvent is treated with phenylacetylene in the presence of a base like ammonia or an amine. The copper(I) phenylacetylide typically precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Coupling of Copper(I) Phenylacetylide with a Protected 4-Haloaniline

-

Reaction: The pre-formed copper(I) phenylacetylide is reacted with a protected 4-haloaniline, such as N-(4-iodophenyl)acetamide.

-

Procedure: The protected 4-haloaniline and copper(I) phenylacetylide are heated in a solvent like pyridine. The reaction progress is monitored, and upon completion, the product is isolated through a workup procedure that typically involves removal of the solvent, extraction, and purification.

Step 3: Deprotection

-

The deprotection of the resulting N-(4-(phenylethynyl)phenyl)acetamide would follow a similar procedure to that described in the Sonogashira section.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]

} caption="Workflow for the Castro-Stephens coupling approach."

Quantitative Data for a Typical Castro-Stephens Coupling

The following table provides data for a representative Castro-Stephens coupling reaction.

| Aryl Halide | Copper Acetylide | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Copper(I) phenylacetylide | Pyridine | Reflux | - | High |

Conclusion

The Sonogashira and Castro-Stephens couplings represent the cornerstone historical methods for the synthesis of this compound. While the Sonogashira reaction has largely superseded the Castro-Stephens coupling due to its catalytic nature and milder conditions, both methods are of significant historical and practical importance. This guide provides the foundational knowledge, including reaction workflows and representative experimental conditions, necessary for researchers and professionals in the field of drug development and materials science to understand and potentially apply these classical synthetic transformations. The provided protocols, while based on analogous reactions, offer a solid framework for the successful preparation of this compound.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds - Google Patents [patents.google.com]

- 4. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 5. Castro-Stephens Coupling [drugfuture.com]

A Comprehensive Review of 4-(Phenylethynyl)aniline: Synthesis, Spectroscopic Properties, and Emerging Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylethynyl)aniline is an aromatic organic compound featuring a phenyl group connected to an aniline moiety through an ethynyl linker. This unique molecular architecture imparts a rigid, linear structure and interesting electronic properties, making it a valuable building block in various scientific disciplines. It serves as a crucial intermediate in the synthesis of more complex molecules with applications spanning medicinal chemistry, materials science, and polymer chemistry.[1] This technical guide provides a comprehensive literature review of this compound, summarizing its synthesis, spectroscopic characterization, and exploring its potential in drug discovery and the development of advanced materials.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodoaniline or 4-bromoaniline).[2] The reaction is generally co-catalyzed by a copper(I) salt and carried out in the presence of a base, such as an amine.[3]

Experimental Protocol: Sonogashira Coupling Reaction

A general procedure for the synthesis of this compound via a Sonogashira coupling is as follows:

-

Reaction Setup: A reaction flask is charged with 4-iodoaniline (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) salt like copper(I) iodide (CuI, 0.05-0.1 equivalents) in a suitable solvent, commonly a mixture of an amine (e.g., triethylamine or diisopropylamine) and a co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The flask is then purged with an inert gas (e.g., argon or nitrogen).[4][5]

-

Addition of Phenylacetylene: Phenylacetylene (1.1-1.5 equivalents) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst system.[6] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the amine base and any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[4]

The general workflow for a Sonogashira coupling reaction is depicted in the following diagram:

Spectroscopic Data

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Observed Data |

| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons of the aniline and phenyl rings in the range of δ 6.6-7.6 ppm. The amine (-NH₂) protons usually appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum displays characteristic signals for the aromatic carbons and the two quaternary carbons of the alkyne group (typically in the range of δ 80-95 ppm). |

| IR | The IR spectrum shows a characteristic absorption band for the C≡C triple bond stretch around 2200 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed in the region of 3300-3500 cm⁻¹. |

| Mass Spec. | The mass spectrum confirms the molecular weight of the compound (C₁₄H₁₁N, MW: 193.25 g/mol ).[7] |

Potential Applications in Medicinal Chemistry

While direct studies on the biological activity of this compound are limited, the phenylethynyl and aniline moieties are present in numerous compounds with significant pharmacological properties. Aniline derivatives, in particular, have been investigated for their anticancer activities.[8][9]

Cytotoxicity and Anticancer Potential

The cytotoxicity of compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[10][11][12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

Mechanism of Action: Apoptosis and Signaling Pathways

Many anticancer agents induce cell death through apoptosis, a process of programmed cell death. Apoptosis can be detected using various assays, such as the Annexin V staining assay, which identifies the externalization of phosphatidylserine, an early marker of apoptosis.[6][14][15][16]

Furthermore, aniline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13][17][18][19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for aniline-based anticancer agents.

Potential Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid and conjugated structure of this compound makes it a promising candidate for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[21] The phenylethynyl moiety can serve as a part of the emissive layer in an OLED device.

OLED Fabrication and Performance

OLEDs are typically fabricated by sequential deposition of thin organic layers between two electrodes.[22]

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are thoroughly cleaned.[22]

-

Layer Deposition: A series of organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber. These layers typically include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) containing the luminescent material (potentially a derivative of this compound), an electron transport layer (ETL), and an electron injection layer (EIL).[22][23][24]

-

Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic stack.[22]

-

Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

The performance of an OLED is characterized by several parameters, including:

-

External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.[25]

-

Luminance: The intensity of light emitted per unit area.

-

Current Efficiency: The ratio of the luminance to the current density.

-

Power Efficiency: The ratio of the luminance to the input power.

The following diagram illustrates the general structure of a multilayer OLED.

Conclusion

This compound is a versatile organic molecule with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling reaction and its unique structural and electronic properties make it an attractive scaffold for the development of novel anticancer agents and advanced organic electronic materials. While further research is needed to fully elucidate the biological activities and material properties of this compound and its derivatives, the existing literature provides a strong foundation for future investigations. This technical guide serves as a comprehensive resource for researchers looking to explore the diverse applications of this promising compound.

References

- 1. chembk.com [chembk.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. ijnc.ir [ijnc.ir]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Aniline TFPA enhances camptothecin-induced anti-NSCLC by modulating oxidative stress and impairing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. atcc.org [atcc.org]

- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 17. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aml.iaamonline.org [aml.iaamonline.org]

- 24. researchgate.net [researchgate.net]

- 25. ossila.com [ossila.com]

Unlocking the Potential of 4-(Phenylethynyl)aniline Derivatives: A Technical Guide for Researchers

A comprehensive overview of the synthesis, biological evaluation, and material science applications of a promising class of compounds, offering insights for drug discovery and materials innovation.

Novel derivatives of 4-(phenylethynyl)aniline, a unique molecular scaffold, are emerging as a focal point for significant research endeavors. This technical guide consolidates the current understanding of these compounds, presenting their potential applications in oncology, neurodegenerative diseases, and materials science. By providing a detailed examination of their synthesis, biological activity, and material properties, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and expand upon the applications of this versatile chemical class.

Synthesis of this compound Derivatives

The core structure of this compound derivatives is typically synthesized via the Sonogashira cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne (such as a substituted phenylacetylene) and an aryl halide (like a substituted 4-iodo- or 4-bromoaniline). The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]

General Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling reaction involves the following steps:

-

Reaction Setup: A reaction vessel is charged with the aryl halide, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or an amine solvent like triethylamine).

-

Base Addition: An amine base, such as triethylamine or diisopropylamine, is added to the mixture. The base is crucial for the deprotonation of the terminal alkyne.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne. The reaction temperature and time can vary depending on the specific substrates and catalyst system used, often ranging from room temperature to elevated temperatures.[3][4]

-

Workup and Purification: Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by extraction and purification of the desired product using techniques like column chromatography.[3]

Caption: General workflow for the Sonogashira cross-coupling reaction.

Potential Research Applications in Oncology

Aniline derivatives have been extensively investigated as anticancer agents, with many functioning as kinase inhibitors.[5][6] While specific data for a wide range of novel this compound derivatives is still emerging, the foundational aniline scaffold is a well-established pharmacophore in oncology. For instance, 4-anilinoquinazoline and anilinopyrimidine derivatives are known to target key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[1][5]

Kinase Inhibition

The primary mechanism by which many aniline-based compounds exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

Signaling Pathway of EGFR Inhibition:

Caption: Hypothesized EGFR signaling pathway inhibition.

Anticancer Activity Data

While comprehensive quantitative data for a broad range of novel this compound derivatives is not yet widely available in the public domain, studies on structurally related anilino-scaffolds provide valuable benchmarks.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 - 1.94 | [7][8][9] |

| 4-Anilinoquinolinylchalcone | Huh-7 (Liver) | < 2.03 | [7][8][9] |

| 4-Anilinofuro[2,3-b]quinoline | NCI-60 Panel (Mean) | 0.025 | [10] |

| 4-Anilinofuro[3,2-c]quinoline | UO-31, UACC-62 (Renal) | < 0.01 | [10] |

| 2-Substituted Aniline Pyrimidine | Mer Kinase | 0.0081 - 0.462 | [11] |

| 2-Substituted Aniline Pyrimidine | c-Met Kinase | - | [11] |

| Novel 4-Anilinoquinazolines | Various | 0.025 - 0.682 | [12] |

Note: The data presented above is for structurally related aniline derivatives and serves as an indicator of the potential potency of novel this compound derivatives. Further research is required to establish specific activity for this class of compounds.

Potential Research Applications in Neurodegenerative Diseases

The exploration of this compound derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease is a promising and expanding area of research. The neuroprotective potential of these compounds is often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and inflammation.[13][14][15]

Neuroprotective Mechanisms

Several molecular mechanisms are being investigated to understand the neuroprotective effects of aniline derivatives. These include the inhibition of oxidative stress, modulation of inflammatory responses, and interference with the aggregation of pathological proteins.

Potential Neuroprotective Signaling Pathways:

Caption: Potential signaling pathways modulated by neuroprotective derivatives.

Applications in Materials Science

The rigid, linear structure and conjugated π-system of the this compound core make it an attractive building block for the synthesis of novel organic materials with applications in optoelectronics.[16][17][18] The ability to functionalize both the aniline and the phenylacetylene moieties allows for the fine-tuning of the electronic and physical properties of the resulting polymers and materials.

Synthesis of Poly(phenylethynyl)aniline Derivatives

The polymerization of this compound monomers can be achieved through various methods, including chemical or electrochemical oxidation. The resulting polymers are expected to possess interesting electronic and optical properties due to the extended conjugation along the polymer backbone.

General Polymerization Workflow:

Caption: Workflow for the synthesis and application of poly(phenylethynyl)aniline.

Potential Optoelectronic Applications

Polymers and materials derived from this compound are being explored for their potential use in a variety of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): The semiconducting properties of these materials could be harnessed for use as the active layer in transistors.

-

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties of these derivatives make them candidates for emissive layers in OLEDs.

-